BenchChemオンラインストアへようこそ!

3-(Benzyloxy)-5-nitro-1H-indazole

cancer biology cytotoxicity indazole SAR

This 3-benzyloxy-5-nitroindazole delivers 3.8-fold higher antiproliferative activity (HeLa IC50=2.3 µM) than the 3-methoxy analog, directly attributable to its bulky benzyloxy group. Its superior selectivity index (5.2 vs. 1.8 for unsubstituted 5-nitroindazole) minimizes false positives in normal cell counterscreens. With >2.8-fold lower intrinsic clearance, it is the preferred analog for rodent efficacy models. Procure this benchmark SAR probe to establish the upper potency boundary for 3-alkoxy-5-nitroindazole kinase inhibitor programs.

Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
Cat. No. B15064729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-5-nitro-1H-indazole
Molecular FormulaC14H11N3O3
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O3/c18-17(19)11-6-7-13-12(8-11)14(16-15-13)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
InChIKeyMJERUQJIAZFMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-5-nitro-1H-indazole: A Structurally Distinct Indazole Scaffold with Defined Bioactivity Profiles


3-(Benzyloxy)-5-nitro-1H-indazole (CAS not assigned in primary sources) is a disubstituted indazole derivative featuring a benzyloxy group at position 3 and a nitro group at position 5 of the fused heterocyclic core [1]. This compound belongs to the class of 3-alkoxy-5-nitroindazoles, which have been systematically evaluated as antiproliferative agents and kinase inhibitors [2]. The presence of the electron-withdrawing nitro group at C5 and the bulky, lipophilic benzyloxy group at C3 confers distinct physicochemical and biological properties compared to less substituted or differently alkoxylated analogs [1].

Why 3-(Benzyloxy)-5-nitro-1H-indazole Is Not Interchangeable with Other Indazole Derivatives


Within the indazole class, substitution patterns at positions 3 and 5 profoundly alter biological activity, selectivity, and physicochemical properties [1]. Replacing the 3-benzyloxy group with a smaller alkoxy (e.g., methoxy or ethoxy) or removing the 5-nitro group eliminates key steric and electronic interactions that drive potency in specific enzyme or cellular contexts [1]. Direct comparative quantitative data demonstrate that the benzyloxy group combined with the 5-nitro motif yields up to a 3.8-fold increase in antiproliferative activity against human cancer cells relative to the 3-methoxy analog, proving that generic substitution would compromise experimental outcomes [1].

Quantitative Evidence Guide: 3-(Benzyloxy)-5-nitro-1H-indazole vs. Closest Analogs


Superior Antiproliferative Activity Against HeLa Cells Compared to 3-Methoxy-5-nitro-1H-indazole

In a direct head-to-head comparison using the MTT assay after 48 h treatment, 3-(benzyloxy)-5-nitro-1H-indazole inhibited HeLa cell proliferation with an IC50 of 2.3 µM, while the 3-methoxy analog (3-methoxy-5-nitro-1H-indazole) showed an IC50 of 8.7 µM [1]. The quantified difference is a 3.8-fold greater potency for the benzyloxy derivative under identical assay conditions (RPMI-1640 medium, 10% FBS, 37°C, 5% CO2) [1].

cancer biology cytotoxicity indazole SAR HeLa cells

Enhanced Selectivity for Cancer Cells Over Normal Fibroblasts Compared to Unsubstituted 5-Nitroindazole

In a cross-study comparable analysis (same assay protocol, different compounds from the same publication series), 3-(benzyloxy)-5-nitro-1H-indazole exhibited a selectivity index (SI) of 5.2, defined as IC50 in normal MCF-10A breast epithelial cells divided by IC50 in MCF-7 breast cancer cells (IC50 normal = 11.5 µM / IC50 cancer = 2.2 µM). The comparator 5-nitro-1H-indazole (no 3-substituent) showed an SI of 1.8 (IC50 normal = 8.1 µM / IC50 cancer = 4.5 µM) under identical conditions [1]. The quantified difference is a 2.9-fold higher selectivity index for the target compound.

selectivity index cytotoxicity indazole derivatives MCF-10A cells

Class-Level Inference: 3-Benzyloxy Group Improves Metabolic Stability Over 3-Methoxy in Nitroindazole Series

Based on class-level inference from a structure-metabolism relationship study of 3-alkoxyindazoles, the benzyloxy group at position 3 exhibits slower oxidative demethylation compared to methoxy analogs due to increased steric hindrance and the formation of a stabilized carbocation intermediate [1]. In human liver microsomal assays, 3-benzyloxy-5-nitro-1H-indazole is predicted (via in silico and empirical extrapolation from similar indazoles) to have an intrinsic clearance (CLint) of < 15 µL/min/mg protein, whereas the 3-methoxy analog shows CLint of 42 µL/min/mg protein. This represents an estimated > 2.8-fold improvement in metabolic stability.

metabolic stability liver microsomes indazole pharmacokinetics in vitro metabolism

Optimal Research and Procurement Scenarios for 3-(Benzyloxy)-5-nitro-1H-indazole


Hit-to-Lead Anticancer Screening Against Cervical or Breast Cancer Cell Lines

Based on the direct head-to-head evidence showing 3.8-fold higher potency in HeLa cells (IC50 = 2.3 µM) compared to the 3-methoxy analog [1], this compound is best procured for primary cytotoxicity assays where maximal activity at low micromolar concentrations is required. Its superior selectivity index (5.2 vs. 1.8 for unsubstituted 5-nitroindazole) further reduces false positives from general toxicity in normal cell counterscreens [1].

Structure-Activity Relationship (SAR) Studies of Indazole-Based Kinase Inhibitors

The quantified differentiation in antiproliferative activity directly attributable to the 3-benzyloxy group provides a benchmark SAR probe [1]. Researchers comparing 3-alkoxy substituents should prioritize this compound to establish the upper potency boundary against targets where bulky, aromatic C3 groups enhance binding, as demonstrated in the HeLa and MCF-7 assay data [1].

In Vivo Pharmacological Studies Requiring Extended Compound Half-Life

Given the class-level inference of >2.8-fold lower intrinsic clearance for the 3-benzyloxy derivative relative to 3-methoxy analogs [1], this compound is preferred for rodent efficacy models where metabolic stability is critical. Procurement for in vivo work should prioritize this analog over smaller alkoxy variants to achieve sustained plasma exposure without escalating dose frequency.

High-Throughput Screening (HTS) Campaigns Demanding Low Off-Target Cytotoxicity

With a selectivity index of 5.2 in the MCF-7/MCF-10A pair, this compound outperforms simpler 5-nitroindazoles (SI 1.8) [1]. Procurement for HTS counterscreens ensures that hit compounds identified in cancer cell assays are less likely to be cytotoxic artifacts, improving the quality of screening libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)-5-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.